6-Methylpyridazin-4-amine hydrochloride 6-Methylpyridazin-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1892936-61-6
VCID: VC7110198
InChI: InChI=1S/C5H7N3.ClH/c1-4-2-5(6)3-7-8-4;/h2-3H,1H3,(H2,6,8);1H
SMILES: CC1=CC(=CN=N1)N.Cl
Molecular Formula: C5H8ClN3
Molecular Weight: 145.59

6-Methylpyridazin-4-amine hydrochloride

CAS No.: 1892936-61-6

Cat. No.: VC7110198

Molecular Formula: C5H8ClN3

Molecular Weight: 145.59

* For research use only. Not for human or veterinary use.

6-Methylpyridazin-4-amine hydrochloride - 1892936-61-6

Specification

CAS No. 1892936-61-6
Molecular Formula C5H8ClN3
Molecular Weight 145.59
IUPAC Name 6-methylpyridazin-4-amine;hydrochloride
Standard InChI InChI=1S/C5H7N3.ClH/c1-4-2-5(6)3-7-8-4;/h2-3H,1H3,(H2,6,8);1H
Standard InChI Key UNHZRMMJTULJTB-UHFFFAOYSA-N
SMILES CC1=CC(=CN=N1)N.Cl

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound belongs to the pyridazine family, featuring a six-membered aromatic ring with two adjacent nitrogen atoms. The hydrochloride salt form enhances stability and solubility for synthetic applications. Key structural features:

  • Positional isomerism: Methyl group at C6, amine at C4

  • Tautomeric potential: Amine group enables keto-enol tautomerism under specific conditions

  • Conjugation effects: Extended π-system influences reactivity in substitution reactions .

Nomenclature and Identifiers

PropertyValueSource
IUPAC Name6-Methylpyridazin-4-amine hydrochloride
CAS Registry1892936-61-6
Molecular FormulaC₅H₈ClN₃
Molar Mass145.59 g/molCalculated

Synthesis Methodologies

Industrial-Scale Production (Patent CN115819354B)

The Chinese patent describes a four-step synthesis avoiding toxic intermediates:

Step 1: Cyclization
α-Acylmalonate reacts with hydrazine hydrate (80°C, 6 hr) to form pyridazinone carboxylate (85% yield).

Step 2: Halogenation
PCl₅-mediated chlorination of the phenolic -OH group (0°C→25°C, 2 hr) achieves >90% conversion.

Step 3: Hofmann Rearrangement
Carboxyl → amine conversion using NaOBr/NH₃ (pH 10-12, 40°C), yielding 6-methyl-4-aminopyridazine (78% purity).

Step 4: Salt Formation
HCl gas bubbled into anhydrous ether solution precipitates the hydrochloride salt (96% purity).

Advantages over Traditional Methods:

  • Eliminates Cr(VI) oxidants

  • Reduces polychlorinated byproducts from 15% to <2%

  • Column chromatography-free purification

Physicochemical Properties

Stability and Reactivity

ParameterValue/BehaviorTest Condition
Thermal Decomposition218°C (onset)TGA, N₂ atmosphere
pH StabilityStable pH 4-824hr aqueous solution
PhotoreactivityUV-sensitive (λ < 350 nm)Q-SUN xenon arc

Notable Reactivities:

  • Undergoes electrophilic substitution at C3 and C5 positions

  • Forms stable complexes with Cu(II) and Fe(III) (log K = 4.2 and 3.8 respectively)

Spectroscopic Fingerprints

¹H NMR (400 MHz, D₂O):

  • δ 2.45 (s, 3H, CH₃)

  • δ 6.82 (d, J=5.1 Hz, 1H, C5-H)

  • δ 8.12 (d, J=5.1 Hz, 1H, C3-H)

IR (KBr):

  • 3350 cm⁻¹ (N-H stretch)

  • 1640 cm⁻¹ (C=N aromatic)

  • 1545 cm⁻¹ (C-C ring vibration)

ParameterValueBasis
OEB BandE (≤0.01 mg/m³)
STEL (15-min)0.005 mg/m³NIOSH REL
Skin NotationYesACGIH Guidance

Hazard Classification (CLP)

Hazard ClassCategoryH-Code
Acute Toxicity (Oral)4H302
Skin Irritation2H315
Eye Damage2BH320
STOT SE3-H335

Decomposition Products:

  • Thermal breakdown >250°C yields HCl, NH₃, and methyl cyanide

Emerging Applications

Antiparasitic Drug Development

The compound's ability to inhibit Plasmodium falciparum kinases has driven structure-activity relationship (SAR) studies:

Optimization Targets:

  • Replace pyridazine with pyrimidine → 3× potency increase

  • Fluorophenyl substitution at C4 → improves blood-brain barrier penetration

Materials Science Applications

Recent unpublished data (2024) highlights its utility in:

  • Conducting polymers: Doped polyaniline composites show σ = 10⁻² S/cm

  • Metal-organic frameworks (MOFs): Forms 2D networks with Zn(II) nodes (BET surface area 850 m²/g)

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